molecular formula C21H19N3O2S2 B2392154 N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-73-0

N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2392154
CAS No.: 686770-73-0
M. Wt: 409.52
InChI Key: MQLMPKBBRKWTNZ-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
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Biological Activity

N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C23H24N4O2S
Molecular Weight 420.53 g/mol
CAS Number 866867-33-6
IUPAC Name N-benzyl-2-thioacetamide derivative

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with thienopyrimidine scaffolds exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed potent activity against various bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 10.7–21.4 μmol/mL .

In another study focusing on thienopyrimidine derivatives, compounds exhibited effective inhibition against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives reduced the viability of erythrocytic stages of the parasite significantly .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thienopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 0.00054 μg/mL against KB cells .

A detailed structure–activity relationship (SAR) analysis has suggested that modifications at specific positions on the thienopyrimidine ring can enhance anticancer activity while minimizing cytotoxicity to normal cells .

Case Studies

  • Antimicrobial Study : A series of thienopyrimidine derivatives were synthesized and tested against eight bacterial and fungal species. The most active compound exhibited an MIC of 10.7 μmol/mL against Staphylococcus aureus and antifungal activity against Candida albicans .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that certain derivatives of thienopyrimidines not only inhibited cell growth but also induced apoptosis in cancer cells. Notably, one compound showed an IC50 value comparable to established chemotherapeutics .

Scientific Research Applications

Research indicates that N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits various biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.

2. Cytotoxicity

  • Investigations into the cytotoxic effects have shown promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

3. Enzyme Inhibition

  • The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential therapeutic applications in various areas:

  • Antimicrobial Agents
    • Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
  • Cancer Treatment
    • The selective cytotoxicity towards cancer cells suggests potential use in cancer therapy.
  • Neurodegenerative Diseases
    • As an acetylcholinesterase inhibitor, it could be explored for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • A study on similar thienopyrimidine derivatives demonstrated potent antimicrobial activity and cytotoxic effects against various cancer cell lines.
  • Research focusing on enzyme inhibition highlighted the potential of these compounds in modulating key metabolic pathways associated with diseases.

Properties

IUPAC Name

N-benzyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c25-18(22-13-15-7-3-1-4-8-15)14-28-21-23-17-11-12-27-19(17)20(26)24(21)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMPKBBRKWTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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